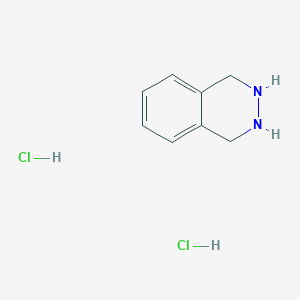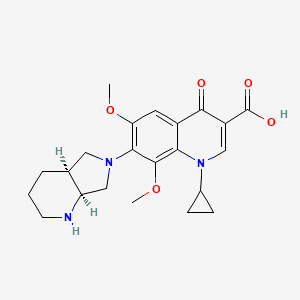
6,8-ジメトキシモキシフロキサシン
概要
説明
6,8-Dimethoxymoxifloxacin is an important fluoroquinolone antibiotic and a derivative of moxifloxacin, which has broad-spectrum antibacterial activity. It has a molecular formula of C22H27N3O5 and a molecular weight of 413.5 g/mol .
Molecular Structure Analysis
The molecular structure of 6,8-Dimethoxymoxifloxacin includes a pyrrolo[3,4-b]pyridin-6-yl group and a cyclopropyl group attached to a quinoline core . The compound has several computed descriptors, including an IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Physical And Chemical Properties Analysis
6,8-Dimethoxymoxifloxacin has a molecular weight of 413.47 g/mol and a density of 1.356 . Its boiling point is predicted to be 681.0±55.0 °C .科学的研究の応用
抗菌活性
6,8-ジメトキシモキシフロキサシンは、強力な抗菌作用で知られるモキシフロキサシン誘導体です。グラム陽性菌とグラム陰性菌に特に有効です。 この化合物は、新しい抗生物質の開発や抗菌研究における参照化合物として使用できます .
創薬
6,8-ジメトキシモキシフロキサシンは、特に新しい薬理学的薬剤の合成における創薬プロセスにおいて役割を果たします。 その構造は、溶解性、安定性、バイオアベイラビリティなどの薬物特性を強化するために改変できます .
薬物動態研究
6,8-ジメトキシモキシフロキサシンの薬物動態に関する研究は、モキシフロキサシン系薬剤の吸収、分布、代謝、排泄(ADME)に関する洞察を提供できます。 この情報は、投与量の最適化と副作用の最小化に不可欠です .
臨床試験
6,8-ジメトキシモキシフロキサシンは、その治療上の利点と安全性プロファイルを調べるための臨床試験で使用される可能性があります。 他の抗菌剤に対する有効性を評価するための比較研究の一部となることができます .
医薬品化学
医薬品化学において、6,8-ジメトキシモキシフロキサシンは、複雑な分子の合成における役割が重要です。 生物学的標的との相互作用を研究し、改善された薬理学的活性を持つ新しい治療薬を開発するために使用できます .
作用機序
Target of Action
6,8-Dimethoxymoxifloxacin, a derivative of moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .
Mode of Action
The bactericidal action of 6,8-Dimethoxymoxifloxacin results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking the untwisting required for DNA replication . This interaction disrupts the bacterial DNA replication process, leading to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying, thereby stopping the progression of the bacterial infection .
Pharmacokinetics
It is metabolized in the liver and excreted in both urine and feces . The half-life elimination of moxifloxacin is approximately 12-16 hours . These properties may give us a hint about the ADME properties of 6,8-Dimethoxymoxifloxacin, but further studies are needed to confirm this.
Result of Action
The result of the action of 6,8-Dimethoxymoxifloxacin is the death of bacterial cells . By inhibiting the enzymes necessary for DNA replication, the bacteria are unable to multiply and spread, leading to their eventual death .
Safety and Hazards
生化学分析
Biochemical Properties
6,8-Dimethoxymoxifloxacin plays a significant role in biochemical reactions, primarily through its interaction with bacterial enzymes and proteins. It targets bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. By inhibiting these enzymes, 6,8-Dimethoxymoxifloxacin disrupts bacterial DNA processes, leading to cell death. Additionally, it interacts with various biomolecules, including proteins involved in the bacterial cell wall synthesis, further enhancing its antibacterial efficacy .
Cellular Effects
6,8-Dimethoxymoxifloxacin exerts profound effects on various cell types and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in inflammatory responses and apoptosis, thereby affecting cellular functions .
Molecular Mechanism
The molecular mechanism of 6,8-Dimethoxymoxifloxacin involves binding to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity. This inhibition prevents the supercoiling and uncoiling of bacterial DNA, essential for replication and transcription. Additionally, 6,8-Dimethoxymoxifloxacin can induce the formation of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death. These combined actions make it a potent antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dimethoxymoxifloxacin have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to 6,8-Dimethoxymoxifloxacin can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .
Dosage Effects in Animal Models
In animal models, the effects of 6,8-Dimethoxymoxifloxacin vary with different dosages. At therapeutic doses, it effectively reduces bacterial load and alleviates infection symptoms. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
6,8-Dimethoxymoxifloxacin is involved in several metabolic pathways within bacterial cells. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions, including oxidation and conjugation. The metabolites are then excreted via the kidneys. The compound interacts with enzymes such as cytochrome P450, influencing its metabolic rate and efficacy .
Transport and Distribution
Within cells and tissues, 6,8-Dimethoxymoxifloxacin is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also actively transported by specific transporters. Once inside the cell, it accumulates in the cytoplasm and can localize to the nucleus, where it exerts its antibacterial effects. The distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
6,8-Dimethoxymoxifloxacin exhibits specific subcellular localization patterns. It predominantly localizes to the bacterial cytoplasm and nucleus, where it interacts with DNA and enzymes involved in replication and transcription. In mammalian cells, it can be found in the cytoplasm and mitochondria, where it may influence cellular metabolism and induce oxidative stress. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .
特性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQOJJBWRDKQP-BLLLJJGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145577 | |
| Record name | 6,8-Dimethoxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029364-73-5 | |
| Record name | 6,8-Dimethoxymoxifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dimethoxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-DESFLUORO-6-METHOXYMOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283Q61MZID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





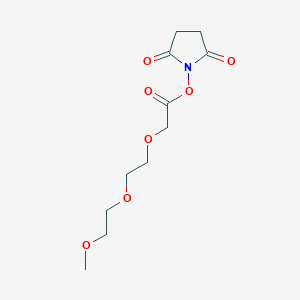
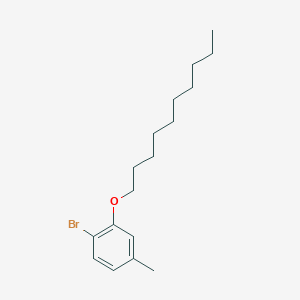

![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)
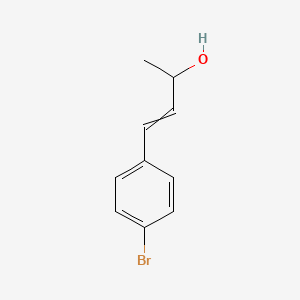
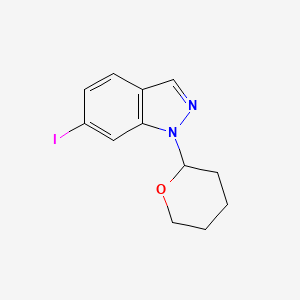
![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)



